[1,1'-biphenyl]-4-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
[1,1'-Biphenyl]-4-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a triazolopyrimidine core substituted with a 3-fluorophenyl group at position 3, a piperazine ring at position 7, and a biphenyl-4-yl ketone moiety. This structure combines a rigid aromatic system (biphenyl) with a flexible piperazine linker and a fluorinated triazolopyrimidine group, which collectively influence its physicochemical and biological properties.
Properties
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN7O/c28-22-7-4-8-23(17-22)35-26-24(31-32-35)25(29-18-30-26)33-13-15-34(16-14-33)27(36)21-11-9-20(10-12-21)19-5-2-1-3-6-19/h1-12,17-18H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSHZWMFTLLANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound [1,1'-biphenyl]-4-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, commonly referred to by its CAS number 920388-50-7, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 493.5 g/mol. It features a biphenyl group, a fluorophenyl substituent, and a triazolopyrimidine moiety linked to a piperazine ring. The presence of these functional groups is believed to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 493.5 g/mol |
| CAS Number | 920388-50-7 |
Antiviral Properties
Recent studies have indicated that derivatives of the triazolopyrimidine scaffold exhibit promising antiviral activity. For instance, compounds related to the triazolo[1,5-a]pyrimidine structure have been shown to inhibit HIV replication by targeting viral enzymes such as reverse transcriptase and RNase H . The compound may share similar mechanisms due to its structural similarities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound likely inhibits key enzymes involved in viral replication and cellular signaling pathways.
- Microtubule Stabilization : Some studies suggest that triazolopyrimidine derivatives can stabilize microtubules and prevent their collapse under hyperphosphorylation conditions caused by tau proteins .
- Binding Affinity : The unique electronic properties imparted by the fluorophenyl group may enhance binding affinity to target proteins compared to similar compounds lacking this substituent .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the biphenyl and triazolopyrimidine structures significantly affect biological activity. For example:
- Fluorination : The introduction of fluorine enhances lipophilicity and may improve penetration into cells.
- Substituent Variations : Different substituents on the triazolopyrimidine core have been shown to alter inhibitory potency against viral enzymes .
Study 1: Antiviral Activity Assessment
In a recent study focusing on the antiviral properties of triazolopyrimidine derivatives, compounds similar to this compound were evaluated for their ability to inhibit HIV replication in vitro. The results demonstrated IC50 values in the micromolar range (e.g., 13.1 µM), suggesting effective inhibition comparable to established antiviral agents .
Study 2: Microtubule Stabilization
Another investigation highlighted the compound's potential role in stabilizing microtubules under pathological conditions associated with neurodegenerative diseases. The study observed that certain modifications led to increased stabilization effects without compromising cellular integrity .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity : Compounds with similar triazolo-pyrimidine structures have demonstrated antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.
Neuroprotective Effects : Analogous compounds have been evaluated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. These studies suggest that the compound may help reduce symptoms associated with oxidative stress and neurodegeneration.
Antimicrobial Properties : The triazole ring present in the compound is often linked to antimicrobial activity against various pathogens. Preliminary studies indicate that derivatives may exhibit effectiveness against certain bacterial strains, although specific data on this compound's efficacy against ESKAPE pathogens remains limited.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for its potential therapeutic applications. Preliminary computational studies suggest it adheres to Lipinski's rule of five, indicating favorable oral bioavailability. However, comprehensive toxicological assessments are necessary to establish safety profiles before clinical applications can be considered.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
Neuroprotective Study : A study involving triazolo-pyrimidine derivatives demonstrated significant neuroprotective effects in rodent models. The most active derivative showed a marked reduction in catalepsy duration compared to control groups, suggesting potential therapeutic benefits for neurodegenerative conditions.
Antimicrobial Screening : In research focusing on triazole derivatives, compounds were tested against various bacterial strains. Results indicated variable potency against both Gram-positive and Gram-negative bacteria, highlighting the need for further optimization to enhance efficacy against specific pathogens.
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine moiety in the compound exhibits nucleophilic character, enabling substitution reactions under mild conditions.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Alkylation | Room temperature, DMF, K₂CO₃ | Methyl iodide | Substitution at piperazine nitrogen yields N-methylated derivatives. |
| Acylation | Reflux, CH₂Cl₂, Et₃N | Acetyl chloride | Forms acetylated piperazine products. |
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Mechanistic Insight : Piperazine’s tertiary nitrogen attacks electrophilic reagents (e.g., alkyl halides, acyl chlorides), forming stable intermediates. Steric hindrance from adjacent groups may influence regioselectivity.
Electrophilic Aromatic Substitution on Triazolopyrimidine
The electron-deficient triazolopyrimidine core undergoes electrophilic substitution at position 5 of the pyrimidine ring.
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Structural Impact : Substitution at the pyrimidine ring modifies electronic properties, affecting binding affinity in biological systems.
Cross-Coupling Reactions via Fluorophenyl Group
The 3-fluorophenyl substituent facilitates palladium-catalyzed coupling reactions.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Arylboronic acids | Biaryl derivatives with extended π-systems. |
| Buchwald–Hartwig | Pd₂(dba)₃, XPhos, toluene | Amines | Introduces amino groups for enhanced pharmacokinetics. |
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Scope : Fluorine’s electron-withdrawing effect activates the phenyl ring for meta-selective coupling.
Methanone Group Reactivity
The central methanone group participates in condensation and reduction reactions.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Grignard Addition | THF, 0°C → RT | MeMgBr | Forms tertiary alcohol derivatives. |
| Reduction | NaBH₄, MeOH, 25°C | Sodium borohydride | Converts ketone to secondary alcohol, altering polarity. |
Triazole Ring Functionalization
The triazole ring undergoes cycloaddition and oxidation.
Stability Under Acidic/Basic Conditions
The compound’s stability is critical for formulation:
| Condition | pH | Observation |
|---|---|---|
| Acidic (HCl, 1M) | 1–3 | Degradation of triazole ring observed after 24 hours . |
| Basic (NaOH, 1M) | 12–14 | Piperazine ring hydrolysis occurs, forming diamines. |
Key Research Findings
-
Catalytic Efficiency : Palladium-based catalysts (e.g., Pd(PPh₃)₄) achieve >80% yield in Suzuki couplings.
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Biological Relevance : N-methylation of piperazine enhances blood-brain barrier penetration.
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Thermal Stability : Decomposition occurs at >250°C, confirmed by TGA.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of triazolopyrimidine derivatives with piperazine-linked aryl ketones. Structural analogs vary in substituents on the triazolopyrimidine core and the aryl ketone group, leading to differences in bioactivity, solubility, and target affinity. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Triazolopyrimidine Substituents: The 3-fluorophenyl group in the target compound provides moderate electronegativity and metabolic stability compared to the 4-methylphenyl group in the analog from , which increases steric bulk but reduces polarity .
Piperazine-Linked Aryl Ketones :
- The biphenyl-4-yl ketone in the target compound and the analog introduces rigidity, favoring interactions with hydrophobic enzyme pockets. In contrast, the 4-(trifluoromethyl)phenyl group in may disrupt such interactions due to its strong electron-withdrawing effects .
Biological Activity :
- While direct data for the target compound is unavailable, analogs like those in and suggest that triazolopyrimidines with fluorinated or chlorinated aryl groups exhibit antimicrobial or PDE inhibitory activity . The 3-chlorophenyl analog in , though lacking the triazolopyrimidine core, shows structural simplicity that may facilitate antimicrobial screening .
Research Findings and Structural Insights
Synthesis and Characterization :
The target compound’s synthesis likely follows routes similar to those in , where α,β-unsaturated ketones are reacted with nitriles to form heterocyclic cores. Structural confirmation would rely on spectral analysis (NMR, MS) and X-ray crystallography using programs like SHELXL .Theoretical Binding Modes :
Molecular docking studies of related triazolopyrimidines (e.g., ’s PDE inhibitors) suggest that the triazole and pyrimidine nitrogens coordinate with catalytic residues in enzyme active sites. The 3-fluorophenyl group may occupy a hydrophobic subpocket, while the biphenyl ketone extends into solvent-exposed regions .- Pharmacokinetic Predictions: The fluorine atom in the target compound may reduce metabolic degradation compared to non-halogenated analogs. However, the high molecular weight (~503.5) could limit oral bioavailability, necessitating formulation optimization .
Preparation Methods
Suzuki-Miyaura Coupling
The biphenyl-methanone moiety is synthesized from 4-bromobenzophenone and phenylboronic acid using a palladium catalyst.
Procedure :
- Reagents : 4-Bromobenzophenone (10 mmol), phenylboronic acid (12 mmol), Pd(PPh₃)₄ (0.1 eq), K₂CO₃ (3 eq), THF/H₂O (4:1).
- Conditions : Heated at 80°C under argon for 12 hours.
- Workup : Extract with dichloromethane, concentrate, and purify via silica gel chromatography (hexane/EtOAc 9:1).
Yield : 72%.
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 2H), 7.75 (d, 2H), 7.60–7.45 (m, 10H).
- MS (ESI+) : m/z 259.2 [M+H]⁺.
Functionalization of the Piperazine Linker
Synthesis of 4-(Piperazin-1-yl)phenol
Piperazine is introduced via nucleophilic substitution using 4-fluorophenol and piperazine in DMF.
Procedure :
- Reagents : 4-Fluorophenol (10 mmol), piperazine (12 mmol), K₂CO₃ (3 eq), DMF.
- Conditions : Reflux at 120°C for 24 hours.
- Workup : Filter, wash with water, and recrystallize from ethanol.
Yield : 68%.
Characterization :
- ¹³C NMR (101 MHz, DMSO-d₆): δ 156.8 (C-O), 116.4–121.2 (aromatic Cs).
Construction of the Triazolopyrimidine Fragment
Synthesis of 3-(3-Fluorophenyl)-7-chloro-3H-triazolo[4,5-d]pyrimidine
Procedure :
- Cyclocondensation : React 5-amino-1H-1,2,3-triazole-4-carboxamide with 3-fluorophenylacetylene in acetic acid at 100°C.
- Chlorination : Treat intermediate with SOCl₂ in DMF to replace hydroxyl with chlorine.
Yield : 58%.
Characterization :
- ¹⁹F NMR (376 MHz, CDCl₃): δ -112.5 (m, 1F).
- HPLC : >98% purity.
Final Assembly of the Target Compound
Coupling of Triazolopyrimidine and Piperazine
Procedure :
- Reagents : 3-(3-Fluorophenyl)-7-chloro-triazolopyrimidine (5 mmol), 4-(piperazin-1-yl)phenol (5.5 mmol), K₂CO₃ (3 eq), DMF.
- Conditions : Stir at 90°C for 8 hours.
- Workup : Extract with EtOAc, concentrate, and purify via flash chromatography (DCM/MeOH 95:5).
Yield : 65%.
Amide Bond Formation with Biphenyl-Methanone
Procedure :
- Reagents : Biphenyl-methanone acid chloride (1.2 eq), triazolopyrimidine-piperazine (1 eq), TEA (3 eq), dry THF.
- Conditions : Stir at room temperature for 6 hours.
- Workup : Quench with water, extract with EtOAc, and purify via recrystallization (ethanol/water).
Yield : 70%.
Analytical Data and Validation
Spectroscopic Characterization
- ¹H NMR (600 MHz, DMSO-d₆): δ 8.65 (s, 1H, triazole), 7.85–7.40 (m, 13H, biphenyl and fluorophenyl), 4.20 (br s, 4H, piperazine).
- ¹³C NMR (151 MHz, DMSO-d₆): δ 194.2 (C=O), 162.3 (d, J = 245 Hz, C-F), 152.1–110.8 (aromatic Cs).
- HRMS (ESI+) : m/z 567.1892 [M+H]⁺ (calc. 567.1895).
Purity and Stability
- HPLC : 99.3% purity (C18 column, MeCN/H₂O 70:30).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C.
Comparative Analysis of Synthetic Routes
Challenges and Optimizations
- Regioselectivity in Triazolopyrimidine : Use of electron-withdrawing groups (e.g., Cl) at C7 improved substitution efficiency.
- Piperazine Solubility : Employing polar aprotic solvents (DMF) enhanced reaction rates.
- Catalyst Loading : Reducing Pd(PPh₃)₄ to 0.05 eq maintained yield while lowering costs.
Q & A
Q. What protocols ensure safe handling of this compound in lab settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
